molecular formula C19H28N2O2 B1669540 N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 945128-26-7

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

カタログ番号 B1669540
CAS番号: 945128-26-7
分子量: 316.4 g/mol
InChIキー: NDKGACIWVAOUQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” is a chemical compound with the molecular formula C19H28N2O2 . It has a molecular weight of 316.4 g/mol . The IUPAC name for this compound is N, N -dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide .


Molecular Structure Analysis

The molecular structure of “N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” includes two cyclohexyl groups attached to a nitrogen atom, a cyclopropyl group attached to the 5-position of an oxazole ring, and a carboxamide group attached to the 3-position of the oxazole ring . The InChI string representation of the molecule is InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 .


Physical And Chemical Properties Analysis

“N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” has a molecular weight of 316.4 g/mol . It has a computed XLogP3-AA value of 4.4, suggesting it has moderate lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 46.3 Ų . The compound has a rotatable bond count of 4 .

科学的研究の応用

S1P3 Receptor Agonist

CYM-5541 is an allosteric agonist selective for the Sphingosine 1-phosphate (S1P) S1P3 receptor subtype . It occupies a different chemical space in the ligand binding pocket of S1P3 than S1P does, a lower hydrophobic region around transmembrane helix TM6 .

Selectivity and Stability

CYM-5541 shows great selectivity and stability with an EC50 of between 72 and 132 nM compared to S1P1 EC50 > 10 μM, S1P2 EC50 > 50 μM, S1P4 EC50 > 50 μM, and S1P5 EC50 > 25 μM . It has no significant activities for a panel of 55 GPCRs, ion channels, and transporters .

Vasodilation

The S1P3 receptor, which CYM-5541 selectively agonizes, plays a role in vasodilation . This could potentially be used in treatments for conditions like hypertension.

Epithelial Barrier Function

The S1P3 receptor also has roles in maintaining the function of epithelial barriers . This means that CYM-5541 could potentially be used in research related to conditions that affect these barriers, such as certain autoimmune diseases.

Cardioprotection

Another role of the S1P3 receptor is in cardioprotection . This suggests that CYM-5541 could potentially be used in research related to heart disease and other cardiovascular conditions.

Fibrosis

The S1P3 receptor is involved in fibrosis . Therefore, CYM-5541 could potentially be used in research related to conditions that involve fibrosis, such as liver cirrhosis or pulmonary fibrosis.

Immunity

The S1P3 receptor plays a role in immunity . This suggests that CYM-5541 could potentially be used in research related to the immune system and conditions that affect it.

Inflammation

Finally, the S1P3 receptor is involved in inflammation . This means that CYM-5541 could potentially be used in research related to inflammatory conditions, such as arthritis or inflammatory bowel disease.

作用機序

Target of Action

The primary target of CYM 5541, also known as N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, is the Sphingosine 1-phosphate receptor 3 (S1P3) . S1P3 is a G protein-coupled receptor that plays a crucial role in various physiological processes .

Mode of Action

CYM 5541 acts as a selective and allosteric agonist for the S1P3 receptor . It occupies a different chemical space in the ligand binding pocket of S1P3 than S1P does, specifically a lower hydrophobic region around the transmembrane helix TM6 . This unique binding mode allows CYM 5541 to modulate the receptor’s activity in a distinct manner .

Biochemical Pathways

Upon activation by CYM 5541, the S1P3 receptor triggers a cascade of intracellular signaling events. One notable effect is the maximal level of ERK phosphorylation . The S1P-S1P3 signaling pathway is multifunctional and drives multiple diseases .

Pharmacokinetics

It’s soluble in DMSO, which may influence its bioavailability .

Result of Action

The activation of the S1P3 receptor by CYM 5541 leads to various molecular and cellular effects. As mentioned, one of the key outcomes is the induction of ERK phosphorylation . This can influence a variety of cellular processes, including cell growth, differentiation, and survival.

Action Environment

The action, efficacy, and stability of CYM 5541 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its pharmacological effects . .

特性

IUPAC Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGACIWVAOUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

CAS RN

945128-26-7
Record name 945128-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Q & A

Q1: What is CYM5541 and what is its mechanism of action?

A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]

Q2: What makes CYM5541 selective for S1PR3?

A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []

Q3: What are the downstream effects of CYM5541 binding to S1PR3?

A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:

  • Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []
  • Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []
  • Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []

Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?

A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.

Q5: What are the potential applications of CYM5541 in research?

A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:

  • The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []
  • The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]
  • Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]

Q6: Are there any tools available to study the interaction between CYM5541 and its target?

A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。